molecular formula C79H104ClN19O18 B10838955 [D-Dab(CO-NH-OH)3]degarelix

[D-Dab(CO-NH-OH)3]degarelix

Cat. No.: B10838955
M. Wt: 1643.2 g/mol
InChI Key: GJGANCMMPWJOQC-UFLOVSMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[D-Dab(CO-NH-OH)3]degarelix is a synthetic peptide derivative used primarily as a gonadotropin-releasing hormone (GnRH) antagonist. It is designed to inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the production of testosterone. This compound is particularly significant in the treatment of hormone-sensitive prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [D-Dab(CO-NH-OH)3]degarelix involves a multi-step process that includes peptide coupling reactions. The process typically starts with the protection of amino acid residues, followed by sequential coupling of protected amino acids using coupling reagents like HBTU or DCC. The final deprotection step yields the active peptide .

Industrial Production Methods

Industrial production of this compound is achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification to obtain high-purity degarelix .

Chemical Reactions Analysis

Types of Reactions

[D-Dab(CO-NH-OH)3]degarelix undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity or stability .

Scientific Research Applications

[D-Dab(CO-NH-OH)3]degarelix has a wide range of applications in scientific research:

Mechanism of Action

[D-Dab(CO-NH-OH)3]degarelix exerts its effects by binding to GnRH receptors in the anterior pituitary gland. This binding inhibits the release of LH and FSH, leading to a decrease in testosterone production by the testes. The rapid suppression of testosterone levels helps in managing hormone-sensitive prostate cancer without causing an initial surge in hormone levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[D-Dab(CO-NH-OH)3]degarelix is unique due to its specific structure, which allows for effective inhibition of GnRH receptors without causing a surge in testosterone levels. This property makes it particularly useful in the treatment of prostate cancer .

Properties

Molecular Formula

C79H104ClN19O18

Molecular Weight

1643.2 g/mol

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-4-(hydroxycarbamoylamino)butanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C79H104ClN19O18/c1-42(2)34-57(69(106)90-56(14-9-10-31-83-43(3)4)76(113)99-33-11-15-64(99)75(112)85-44(5)66(81)103)91-72(109)60(37-48-21-28-54(29-22-48)88-77(82)114)93-73(110)61(38-47-19-26-53(27-20-47)87-68(105)62-40-65(102)97-79(116)96-62)94-74(111)63(41-100)95-67(104)55(30-32-84-78(115)98-117)89-71(108)59(36-46-17-24-52(80)25-18-46)92-70(107)58(86-45(6)101)39-49-16-23-50-12-7-8-13-51(50)35-49/h7-8,12-13,16-29,35,42-44,55-64,83,100,117H,9-11,14-15,30-34,36-41H2,1-6H3,(H2,81,103)(H,85,112)(H,86,101)(H,87,105)(H,89,108)(H,90,106)(H,91,109)(H,92,107)(H,93,110)(H,94,111)(H,95,104)(H3,82,88,114)(H2,84,98,115)(H2,96,97,102,116)/t44-,55-,56+,57+,58-,59-,60-,61+,62+,63+,64+/m1/s1

InChI Key

GJGANCMMPWJOQC-UFLOVSMNSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CCNC(=O)NO)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CCNC(=O)NO)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.